molecular formula C10H12N2O5S B601276 Cefazedone Impurity 10 CAS No. 18884-65-6

Cefazedone Impurity 10

カタログ番号 B601276
CAS番号: 18884-65-6
分子量: 272.28
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefazedone Impurity 10 is an impurity of Cefazedone . Cefazedone is a semisynthetic first-generation cephalosporin with antibacterial activity . The molecular formula of Cefazedone Impurity 10 is C10H12N2O5S and its molecular weight is 272.28 .


Synthesis Analysis

The synthesis of Cefazedone involves several steps, including the reaction of compound II with 7-ACA to prepare compound III, and the reaction of compound III with compound IV to produce the final product, Cefazedone . Another method involves the reaction of 7-ACA and 3, 5-dichloro pyridine acetic acid with the action of an anhydrating agent .

科学的研究の応用

Toxicity and Teratogenic Effects

2‐Mercapto‐5‐methyl‐1,3,4‐thiadiazole (MMTD), a key component of cefazedone, has been studied for its toxicity effects. In research using zebrafish embryos, it was found that MMTD, which is present in cefazedone, contributes to teratogenic effects on embryonic development, particularly affecting tissues and organs derived from embryonic ectoderm and mesoderm. This study suggests the need for careful monitoring of MMTD levels in cefazedone (Zhang, Meng, Li, & Hu, 2010).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic and pharmacodynamic studies of cefazedone involve examining its absorption, distribution, metabolism, and excretion in the human body. For instance, a study on Chinese volunteers explored the pharmacokinetics of cefazedone in plasma and urine, establishing methodologies for its detection and quantification. This is crucial for understanding the drug's behavior in the human body and optimizing its therapeutic efficacy (Wu et al., 2010).

Impurity Profiling and Quality Control

Impurity profiling is essential for ensuring the safety and efficacy of pharmaceuticals. Research into the impurities of cefazedone, including its impurity 10, involves using advanced analytical techniques like high-performance liquid chromatography and mass spectrometry. This helps in identifying and quantifying impurities, ensuring drug safety and compliance with regulatory standards. Studies in this area focus on developing and validating methods for detecting and quantifying these impurities, contributing to the overall quality control of the drug (Shah, Patel, Tripathi, & Vyas, 2021).

Antimicrobial Activity

Investigations into the antimicrobial activity of cefazedone impurity 10 and related compounds focus on their efficacy against various bacterial strains. This research is vital for understanding the spectrum of activity of the drug and its potential clinical applications in treating bacterial infections (Hu Yun, 2008).

作用機序

Target of Action

Cefazedone Impurity 10 is a byproduct of the synthesis of Cefazedone, a first-generation cephalosporin antibiotic . The primary target of Cefazedone, and likely its impurities, are the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs play a crucial role in the final stages of synthesizing the bacterial cell wall, which is essential for bacterial survival.

Mode of Action

Cefazedone, and by extension Cefazedone Impurity 10, binds to and inactivates the PBPs . This action disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

. This disruption prevents the formation of a complete and stable cell wall, leading to bacterial cell death.

Pharmacokinetics

As a time-dependent antibiotic, the time of Cefazedone concentration exceeding the minimum inhibitory concentration (MIC) is a key pharmacokinetic-pharmacodynamic (PK-PD) variable associated with the killing of pathogens .

Result of Action

The result of Cefazedone Impurity 10’s action would likely be similar to that of Cefazedone, resulting in the lysis and death of susceptible bacterial cells . .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cefazedone Impurity 10 involves the conversion of starting materials to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonic acid", "2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid", "Sodium hydroxide", "Methanol", "Water", "Ethyl acetate" ], "Reaction": [ "The first step involves the reaction of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonic acid with sodium hydroxide in water to form the sodium salt of the acid.", "Next, 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is added to the reaction mixture and stirred at room temperature for several hours.", "The resulting mixture is then acidified with hydrochloric acid and extracted with ethyl acetate.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent.", "The pure product is obtained as a white solid." ] }

CAS番号

18884-65-6

分子式

C10H12N2O5S

分子量

272.28

純度

> 95%

数量

Milligrams-Grams

同義語

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic acid, 3-​[(acetyloxy)​methyl]​-​7-​amino-​8-​oxo-​, [6R-​(6α,​7β)​]​- (9CI)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。